Talinolol
Overview
Description
Talinolol is a beta blocker . It has been investigated for the basic science of Gastrointestinal Motility Disorder .
Synthesis Analysis
The synthesis of the designed morpholino-talinolol was accomplished through coupling of the secondary amine precursor to the epoxide moiety .
Molecular Structure Analysis
Talinolol has a molecular formula of C20H33N3O3 . It contains a stereocenter and consists of two enantiomers . The X-ray crystallographic structure of the C-terminal domain of sEH in complex with talinolol has been studied .
Chemical Reactions Analysis
A reversed-phase high-performance liquid chromatographic method has been developed and validated for the quantitative determination of talinolol and to characterize its degradation products . A specific LC-MS/MS assay was also developed for the automated determination of talinolol in human plasma .
Physical And Chemical Properties Analysis
Talinolol has a molar mass of 363.502 g/mol . It has a density of 1.1±0.1 g/cm3, boiling point of 520.0±50.0 °C at 760 mmHg, and a flash point of 268.3±30.1 °C .
Scientific Research Applications
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Talinolol has been used in the development of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These systems are designed to improve the solubility and release of poorly water-soluble drugs like Talinolol . The SNEDDS of Talinolol were prepared using various oils, non-ionic surfactants and/or water-soluble co-solvents . The developed SNEDDS provided a significantly higher rate of Talinolol release (>97% in 2.0 h) compared to raw Talinolol . This application could potentially lead to an oral pharmaceutical product with high drug-loading capacity, improved drug dissolution, increased gut permeation, reduced/no human RBC toxicity, and enhanced oral bioavailability .
P-glycoprotein Substrate
Talinolol is a substrate of the efflux transporter P-glycoprotein (P-gp) and has been extensively used to investigate P-gp-mediated drug transport . The pharmacokinetics of Talinolol was evaluated before and after rifampicin administration in order to analyze the effect of P-gp induction on the disposition and absorption of Talinolol . The study found that Rifampicin changes the time course of absorption rate but not the fraction absorbed of Talinolol .
Metabolic Phenotyping
Talinolol has been used for metabolic phenotyping. The detailed description of the intestinal absorption of Talinolol and the predictions of Talinolol pharmacokinetics as a function of hepatorenal impairment provide valuable clinical insights .
Mechanism of Action
Target of Action
Talinolol is a cardioselective beta-blocker . Its primary target is the beta-1 adrenergic receptor , which is predominantly found in the heart . By binding to these receptors, Talinolol prevents the usual binding of adrenaline and noradrenaline, the hormones responsible for increasing heart rate and cardiac output during stress .
Mode of Action
Talinolol acts as an antagonist at the beta-1 adrenergic receptors . This means that it binds to these receptors and blocks their activation by adrenaline and noradrenaline. This blocking action reduces the heart rate and decreases the force of heart muscle contraction, thereby reducing the heart’s demand for oxygen .
Biochemical Pathways
It is known that talinolol’s mechanism of action is rooted in its ability to selectively block beta-1 adrenergic receptors . This blocking action disrupts the normal signaling pathways activated by adrenaline and noradrenaline, leading to a decrease in heart rate and cardiac output .
Pharmacokinetics
Talinolol’s pharmacokinetics are characterized by a significant variation, with clearance varying approximately ninefold in healthy volunteers . It is absorbed in the intestine via the organic anion transporting polypeptide 2B1 (OATP2B1) and effluxed via P-glycoprotein (P-gp) . It can also be taken up via OATP1B1 in the liver, where it enters the enterohepatic circulation . Talinolol is excreted unchanged in the urine and feces .
Result of Action
The molecular and cellular effects of Talinolol’s action primarily involve a reduction in heart rate and cardiac output. By blocking the beta-1 adrenergic receptors, Talinolol interferes with the normal sympathetic nervous system stimulation of the heart. This results in a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure .
Action Environment
Environmental factors play a significant role in the pharmacokinetics of Talinolol. A study revealed that environmental factors explained much more of the variation in pharmacokinetics of Talinolol than genetic factors . Factors such as sex, body mass index, total protein consumption, and vegetable consumption were found to significantly influence Talinolol pharmacokinetics .
properties
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046426 | |
Record name | Talinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talinolol | |
CAS RN |
57460-41-0 | |
Record name | Talinolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talinolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57460-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALINOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Talinolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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